molecular formula C18H19N5O4S B2676627 N-(3,4-dimethoxyphenyl)-2-{[1-(3-methoxyphenyl)-1H-1,2,3,4-tetrazol-5-yl]sulfanyl}acetamide CAS No. 893781-33-4

N-(3,4-dimethoxyphenyl)-2-{[1-(3-methoxyphenyl)-1H-1,2,3,4-tetrazol-5-yl]sulfanyl}acetamide

Cat. No.: B2676627
CAS No.: 893781-33-4
M. Wt: 401.44
InChI Key: RASBGQJSVKUSSN-UHFFFAOYSA-N
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Description

This compound features a tetrazole core (1H-1,2,3,4-tetrazol-5-yl) substituted with a 3-methoxyphenyl group at position 1. A sulfanylacetamide bridge links this heterocycle to a 3,4-dimethoxyphenyl moiety. The tetrazole ring, known for metabolic stability and hydrogen-bonding capacity, distinguishes it from triazole-based analogs .

Properties

IUPAC Name

N-(3,4-dimethoxyphenyl)-2-[1-(3-methoxyphenyl)tetrazol-5-yl]sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N5O4S/c1-25-14-6-4-5-13(10-14)23-18(20-21-22-23)28-11-17(24)19-12-7-8-15(26-2)16(9-12)27-3/h4-10H,11H2,1-3H3,(H,19,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RASBGQJSVKUSSN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)NC(=O)CSC2=NN=NN2C3=CC(=CC=C3)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N5O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(3,4-dimethoxyphenyl)-2-{[1-(3-methoxyphenyl)-1H-1,2,3,4-tetrazol-5-yl]sulfanyl}acetamide is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews the biological activity of this compound based on available literature and research findings.

Chemical Structure and Properties

The compound features a complex structure that includes a dimethoxyphenyl group, a tetrazole moiety, and a sulfanyl acetamide backbone. The presence of these functional groups is believed to contribute to its biological activity.

The biological activity of this compound may be attributed to several mechanisms:

  • Antitumor Activity : Studies suggest that compounds containing tetrazole and thiazole rings exhibit significant cytotoxic effects against various cancer cell lines. The structure-activity relationship (SAR) indicates that specific substitutions on the phenyl rings enhance cytotoxicity, potentially through apoptosis induction in cancer cells .
  • Antibacterial Properties : The compound may also demonstrate antibacterial activity against both Gram-positive and Gram-negative bacteria. Research has shown that similar compounds exhibit significant inhibition against strains such as Staphylococcus aureus and Escherichia coli, suggesting potential for therapeutic applications in infectious diseases .

Antitumor Activity

CompoundCell Line TestedIC50 (µg/mL)Reference
This compoundA431< 10
Similar Tetrazole DerivativeJurkat1.98 ± 1.22

The above table summarizes the cytotoxic effects observed in laboratory studies. The IC50 values indicate the concentration required to inhibit cell growth by 50%, showcasing the compound's potential effectiveness.

Antibacterial Activity

CompoundBacterial Strain TestedMIC (µg/mL)Reference
This compoundE. coli5
Benzimidazole DerivativeS. aureus2

The minimum inhibitory concentration (MIC) reflects the potency of the compound against bacterial pathogens. These findings suggest that modifications in the chemical structure can lead to enhanced antibacterial properties.

Case Studies and Research Findings

Recent studies have focused on synthesizing derivatives of this compound to explore their biological activities further. For instance:

  • Cytotoxicity Studies : A series of derivatives were tested against various cancer cell lines using MTT assays. Results indicated that specific structural modifications significantly increased cytotoxicity compared to standard treatments like doxorubicin .
  • Antibacterial Testing : In vitro assessments showed that certain derivatives exhibited stronger antibacterial effects than conventional antibiotics. The presence of methoxy groups in the phenyl rings was particularly noted for enhancing activity against resistant strains .

Comparison with Similar Compounds

Table 1: Structural and Pharmacological Comparison of Sulfanyl Acetamide Derivatives

Compound Name Core Heterocycle Substituents Key Biological Activity Key Findings
N-(3,4-dimethoxyphenyl)-2-{[1-(3-methoxyphenyl)-1H-1,2,3,4-tetrazol-5-yl]sulfanyl}acetamide Tetrazole 3,4-dimethoxyphenyl; 3-methoxyphenyl Not yet reported (hypothetical) Predicted high metabolic stability due to tetrazole; enhanced lipophilicity
N-(2,3-Dimethylphenyl)-2-{[4-(4-methoxyphenyl)-5-(phenoxymethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide Triazole 2,3-dimethylphenyl; phenoxymethyl Anti-exudative (potential) Triazole core may confer faster metabolism; phenoxymethyl enhances bulk
2-((4-amino-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl)sulfanyl)-N-acetamide derivatives Triazole Furan-2-yl; variable R groups Anti-exudative (tested) Comparable efficacy to diclofenac sodium (8 mg/kg) at 10 mg/kg dose
2-{[3-(4-ethoxyphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}-N,N-diethylacetamide Quinazolinone 4-ethoxyphenyl; diethylacetamide Not reported Ethoxy group may reduce solubility compared to methoxy analogs

Core Heterocycle Differences

  • Tetrazole vs. Triazole: The tetrazole ring in the target compound lacks the nitrogen atom at position 4 found in triazoles, which may reduce susceptibility to oxidative metabolism.
  • Quinazolinone Derivatives: Compounds like 477318-83-5 (Table 1) replace the heterocycle with a quinazolinone core, which introduces a ketone group. This structural shift likely alters binding modes and solubility profiles .

Substituent Effects

  • Methoxy vs.
  • Phenoxymethyl vs. Furan-2-yl: The phenoxymethyl group in ’s triazole derivative adds steric bulk, possibly hindering binding in compact active sites, whereas furan-2-yl () introduces planar rigidity .

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